molecular formula C23H29NO4 B107942 Daphnilongeranin A CAS No. 874201-05-5

Daphnilongeranin A

Cat. No. B107942
M. Wt: 383.5 g/mol
InChI Key: TVYCEKHYHLUROK-DCLOCNOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphnilongeranin A is a novel alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum, characterized as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid. This compound, along with other new and known alkaloids, contributes to the chemical diversity of the Daphniphyllum species, which are known for their complex structures and potential biological activities .

Synthesis Analysis

The synthesis of Daphnilongeranin A has not been explicitly detailed in the provided papers. However, related compounds such as daphnilongeranin B have been synthesized using advanced organic synthesis techniques. For instance, the [7-5-5] all-carbon tricyclic core common to many calyciphylline A-type Daphniphyllum alkaloids, including daphnilongeranin B, was constructed using a key intramolecular Pauson-Khand reaction, followed by a base-mediated double-bond migration and a regio- and stereoselective radical late-stage allylic oxygenation . Another approach for the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B involved a gold(I) catalyzed Conia-ene reaction and two diastereoselective Michael addition reactions .

Molecular Structure Analysis

The molecular structure and stereochemistry of Daphnilongeranin A were determined using spectroscopic data and chemical methods. The compound's unique structure includes a seco-10,17-longistylumphylline A type skeleton, which is a novel addition to the Daphniphyllum alkaloid family .

Chemical Reactions Analysis

While the specific chemical reactions involving Daphnilongeranin A are not described in the provided papers, the synthesis of related Daphniphyllum alkaloids often involves complex reactions such as intramolecular cyclizations, Pauson-Khand reactions, and Michael additions, which are indicative of the intricate chemistry associated with these natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of Daphnilongeranin A are not directly reported in the provided papers. However, the isolation of this compound from natural sources suggests it possesses the stability necessary to be extracted and characterized. The structural complexity of Daphnilongeranin A and related alkaloids implies that they may exhibit a range of physical and chemical behaviors, which could be relevant to their biological activity and potential applications .

Scientific Research Applications

Synthesis and Structural Analysis

  • Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid, has been a subject of interest in synthetic organic chemistry. The first asymmetric total synthesis of its closely related compound, Daphnilongeranin B, has been achieved. This synthesis features key steps like intermolecular cycloaddition and late-stage aldol cyclization, which are pivotal in understanding the structural complexity of these alkaloids (Chen et al., 2018).

  • Further research into the structural characteristics of Daphnilongeranin A has led to the discovery of its unique seco-10,17-longistylumphylline A type structure. This discovery, based on spectroscopic data and chemical methods, advances the understanding of Daphniphyllum alkaloids' structural diversity (Yang et al., 2006).

Chemical Properties and Synthesis Challenges

  • The synthesis of the 6,6,5,7-tetracyclic core of Daphnilongeranin B, a compound closely related to Daphnilongeranin A, demonstrates the chemical complexity and challenges in replicating these alkaloids' structures. Key methods like the gold(i) catalyzed Conia-ene reaction and diastereoselective Michael addition reactions were used, which are critical for understanding the synthesis pathways of these compounds (Xiong et al., 2014).

Potential Biological Applications

  • While direct research on Daphnilongeranin A's biological applications is limited, closely related compounds have shown potential biological activity. For example, novel alkaloids from the same family have exhibited weak inhibition of platelet aggregation, suggesting potential medicinal applications (Li et al., 2007).

Safety And Hazards

Specific hazards arising from Daphnilongeranin A are not available in the current resources .

Future Directions

The future directions for Daphnilongeranin A research could involve further exploration of its synthesis, mechanism of action, and potential applications. The development of synthetic strategies centered on the C4–N and C1–C8 bonds of calyciphylline A, which took full advantage of the suitable substrates, reactions, and pathways that are altered from their counterparts in the postulated biogenetic network, could be a promising direction .

properties

IUPAC Name

methyl (1S,2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYCEKHYHLUROK-DCLOCNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daphnilongeranin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daphnilongeranin A
Reactant of Route 2
Reactant of Route 2
Daphnilongeranin A
Reactant of Route 3
Daphnilongeranin A
Reactant of Route 4
Reactant of Route 4
Daphnilongeranin A
Reactant of Route 5
Daphnilongeranin A
Reactant of Route 6
Daphnilongeranin A

Citations

For This Compound
18
Citations
SP Yang, H Zhang, CR Zhang… - Journal of natural …, 2006 - ACS Publications
… The HREIMS ion at m/z 383.2088 enabled us to establish the molecular formula of daphnilongeranin A (1) as C 23 H 29 NO 4 . IR absorptions suggested the presence of carbonyl …
Number of citations: 81 pubs.acs.org
H Zhang, DD Zhang, JY Li, SL Shyaula, J Li, JM Yue - RSC advances, 2016 - pubs.rsc.org
… by silica gel CC (CHCl 3 –MeOH, 75 [thin space (1/6-em)] : [thin space (1/6-em)] 1 to 35 [thin space (1/6-em)] : [thin space (1/6-em)] 1) to afford four subfractions and daphnilongeranin A …
Number of citations: 11 pubs.rsc.org
L Zhang, GH Zhao, CL Yang, L Bai, HX Liu - Phytochemistry Letters, 2018 - Elsevier
A new daphniphyllum alkaloid daphnicyclidin M (1), containing one rare cyclopentadienyl anion, was isolated from the stems and leaves of Daphniphyllum paxianum Rosanth along …
Number of citations: 4 www.sciencedirect.com
M Haji, M Hosseinzadeh - Medicinal Chemistry Research, 2022 - Springer
… Daphnilongeranin A (63) was first isolated from leaves and stems of … Daphnilongeranin A (63) was screened for inhibitory activity … Daphnilongeranin A (63) also exhibited no cytotoxic or …
Number of citations: 0 link.springer.com
W Zhang, M Lu, L Ren, X Zhang, P Yang, A Li - 2022 - chemrxiv.org
… daphnilongeranin A-type and daphnicyclidin D-type alkaloids. (A) The biosynthetic relationships among the calyciphylline A subfamily, the daphnilongeranin A … of daphnilongeranin A-…
Number of citations: 10 chemrxiv.org
M Dong, ML Zhang, QW Shi, YC Gu… - Current Organic …, 2009 - ingentaconnect.com
Daphniphyllum alkaloids are a growing group of secondary metabolites of great structural diversity, with complex polycyclic skeletons from Daphniphyllum plants. A large number of …
Number of citations: 38 www.ingentaconnect.com
CR Zhang, HB Liu, T Feng, JY Zhu… - Journal of natural …, 2009 - ACS Publications
… Fraction F2c was separated on a silica gel column, eluted with petroleum−Et 2 NH (30:1), to yield daphniyunnine A (15 mg) and daphnilongeranin A (25 mg). Fraction 3 (1.9 g) was …
Number of citations: 31 pubs.acs.org
J Zhong, H Wang, Q Zhang, S Gao - The Alkaloids: Chemistry and Biology, 2021 - Elsevier
The triterpenoids Daphniphyllum alkaloids share the unique fused hexacyclic ring framework are isolated from the genus Daphniphyllum. These natural products possess …
Number of citations: 13 www.sciencedirect.com
J Kobayashi, T Kubota - Natural Product Reports, 2009 - pubs.rsc.org
… The structure of daphnilongeranin A (183) was confirmed by X-ray analysis. Longistylumphylline A was an alkaloid with a rearranged α,β-unsaturated ketone group, and the structure …
Number of citations: 252 pubs.rsc.org
X Zhang, J Xu - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… Lastly, aldehyde 77 was successfully transformed to daphnilongeranin A and paxiphylline E. It is also noteworthy that in Li's work, the [3 + 2] cycloadduct 75 was also converted to four …
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.